6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Featuring orthogonal 6-Br (Pd-catalyzed cross-coupling) and 8-F (nucleophilic aromatic substitution) reactivity, this dihydroisoquinolinone building block enables rapid two-step divergent synthesis of densely functionalized heterocycles for early-stage drug discovery. With XLogP3 2.0 and TPSA 29.1 Ų, it is optimally tuned for CNS-targeted kinase/GPCR inhibitor SAR campaigns requiring BBB penetration. Its elaborated 'lead-like' fragment profile outperforms simpler fluorinated isoquinolines, offering a defined growth vector while retaining favorable physicochemical properties for oncology and neuroscience fragment libraries.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06
CAS No. 1242157-15-8
Cat. No. B3027194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
CAS1242157-15-8
Molecular FormulaC9H7BrFNO
Molecular Weight244.06
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(C=C2F)Br
InChIInChI=1S/C9H7BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
InChIKeyQNEGTSCEMNYFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8): Procurement and Differentiation Guide


6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8) is a halogenated heterocyclic building block featuring a 3,4-dihydroisoquinolin-1(2H)-one core with bromine and fluorine substituents at the 6- and 8-positions, respectively . This substitution pattern imparts unique physicochemical properties, including a calculated logP (XLogP3-AA) of 2.0 and a topological polar surface area of 29.1 Ų [1], which position it as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and CNS-targeted compounds [2].

Why 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Directly Substituted by Other Halogenated Dihydroisoquinolinones


The specific ortho-substitution pattern (6-Br, 8-F) in 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one dictates its physicochemical profile and synthetic utility, distinguishing it from regioisomers and mono-halogenated analogs. For instance, the 7-bromo-5-fluoro regioisomer (CAS 1341674-79-0) exhibits a different electronic distribution and steric environment, which can alter binding affinity in biological targets and impact subsequent cross-coupling reaction selectivity . Similarly, the absence of fluorine in 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3) results in a higher logP and altered hydrogen bonding capacity, limiting its applicability in fluorine-specific medicinal chemistry campaigns . Therefore, direct substitution without rigorous re-validation of synthetic routes or biological activity is not scientifically justifiable.

Quantitative Differentiation Evidence for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one


Enhanced Lipophilicity and Metabolic Stability vs. Mono-Halogenated Analog

The presence of an 8-fluoro substituent significantly modulates the lipophilicity and metabolic stability of the dihydroisoquinolinone scaffold compared to a mono-brominated analog. 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibits a calculated XLogP3-AA of 2.0, whereas 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3), lacking the fluorine, is predicted to have a higher logP due to increased hydrophobic character [1][2]. Fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability in drug candidates [3].

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Orthogonal Reactivity for Sequential Derivatization vs. Regioisomers

The 6-bromo-8-fluoro substitution pattern offers orthogonal reactivity for sequential functionalization, a key advantage over regioisomers like 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1341674-79-0) . The bromine at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 8-fluoro substituent can undergo nucleophilic aromatic substitution (SNAr) or serve as a metabolically stable blocking group . The 7-bromo-5-fluoro regioisomer, conversely, positions the bromine ortho to the lactam nitrogen, which may influence the electronic environment and selectivity of metal-catalyzed reactions differently [1].

Organic Synthesis Cross-Coupling Regioselective Functionalization

Class-Level PARP Inhibitor Scaffold Validation with Substitution-Specific Selectivity

The 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold is a validated pharmacophore for poly-ADP-ribose polymerase (PARP) inhibition [1]. In a chemical genetics study, a C-7 bromo-substituted dq analogue demonstrated a 10-fold selectivity for an engineered mutant of PARP10 (LG-PARP10) over its wild-type counterpart, establishing that specific halogenation patterns on the dq core can dramatically influence target selectivity [2]. While this specific analogue is not 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the study provides class-level evidence that precise halogen substitution on the dihydroisoquinolinone scaffold is critical for achieving desired biological activity and selectivity, thereby validating the procurement of this specific halogenation pattern for SAR exploration.

PARP Inhibition Chemical Genetics Kinase Inhibitors

Quantitative Physicochemical Profile vs. 8-Fluoro Analog

The dual halogenation of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one results in a distinct physicochemical profile compared to the mono-fluorinated analog 8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368930-77-1) . The target compound has a molecular weight of 244.06 g/mol and a hydrogen bond donor count of 1 [1], whereas the 8-fluoro analog has a molecular weight of 165.16 g/mol [2]. The higher molecular weight and presence of bromine in the target compound increase its overall lipophilicity and molecular complexity, which can be advantageous for exploring hydrophobic binding pockets in target proteins.

Physicochemical Properties Drug-likeness Building Block Selection

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one


Structure-Activity Relationship (SAR) Studies for CNS and Oncology Targets

Based on its validated dihydroisoquinolinone core and the quantitative lipophilicity advantage conferred by the 8-fluoro substituent [1], this compound is optimally deployed in SAR campaigns focused on optimizing blood-brain barrier penetration and metabolic stability for CNS-targeted kinase or GPCR inhibitors. The class-level evidence for PARP inhibition further supports its use in oncology-focused medicinal chemistry [2].

Sequential Derivatization for Complex Heterocycle Synthesis

Leveraging the orthogonal reactivity of the 6-bromo (Pd-catalyzed cross-coupling) and 8-fluoro (nucleophilic aromatic substitution) substituents , this building block enables efficient, two-step divergent synthesis of complex, densely functionalized heterocycles. This is particularly valuable in early-stage drug discovery where rapid analog generation is critical.

Fluorine-Specific Fragment-Based Drug Discovery (FBDD) Libraries

The presence of fluorine, coupled with a calculated XLogP3-AA of 2.0 and a molecular weight of 244.06 g/mol , positions this compound as a valuable addition to fluorine-containing fragment libraries. It serves as a more elaborated 'lead-like' fragment compared to simpler fluorinated isoquinolines, offering a defined vector for growth while retaining favorable physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.